molecular formula C9H7F3N4O B2704532 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol CAS No. 1291984-65-0

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol

Cat. No.: B2704532
CAS No.: 1291984-65-0
M. Wt: 244.177
InChI Key: SYIUYMZYWMFWBA-UHFFFAOYSA-N
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Description

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol is a heterocyclic compound that contains both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

This compound is a potent and selective oral CHK1 inhibitor . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Future Directions

The future directions for this compound could involve further optimization of its synthesis and exploration of its potential applications in medicinal chemistry and agrochemical research . It could also involve further studies on its mechanism of action and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[5-(methyl)pyridin-2-yl]-1H-pyrazol-3-ol
  • 5-amino-1-[5-(chloromethyl)pyridin-2-yl]-1H-pyrazol-3-ol
  • 5-amino-1-[5-(bromomethyl)pyridin-2-yl]-1H-pyrazol-3-ol

Uniqueness

The presence of the trifluoromethyl group in 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-2-7(14-4-5)16-6(13)3-8(17)15-16/h1-4H,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUYMZYWMFWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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